molecular formula C52H88N2O39 B1598852 Difucosyllacto-N-hexaose I CAS No. 64309-01-9

Difucosyllacto-N-hexaose I

Numéro de catalogue: B1598852
Numéro CAS: 64309-01-9
Poids moléculaire: 1365.2 g/mol
Clé InChI: BCUMESVDMXHZRL-LLWSUDBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Difucosyllacto-N-hexaose (a) is a di-fucosylated, non-sialylated Galβ1-3GlcNAc core (type 1 core) human milk oligosaccharide . The reducing terminus of the product is derivatized with fluorescent dye .


Synthesis Analysis

Human milk oligosaccharides (HMOS), including Difucosyllacto-N-hexaose, are synthesized in the Golgi apparatus of lactocytes . Once lactose is synthesized, glycosyltransferases gradually catalyze the linkage of different monosaccharides to its structure . More than 1000 different compounds are thought to be produced via that pathway .


Molecular Structure Analysis

The molecular formula of Difucosyllacto-N-hexaose I is C52H88N2O39 . Its average mass is 1365.245 Da and its monoisotopic mass is 1364.496460 Da . The compound contains a total of 137 bonds, including 72 non-H bonds, 2 multiple bonds, 19 rotatable bonds, 2 double bonds, 5 six-membered rings, 1 secondary amide, 1 aldehyde, 17 hydroxyl groups, 4 primary alcohols, 13 secondary alcohols, and 10 ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.8±0.1 g/cm3, a boiling point of 1549.4±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 269.7±6.0 kJ/mol and its flash point is 890.9±34.3 °C . It has a molar refractivity of 293.0±0.4 cm3 .

Applications De Recherche Scientifique

1. Oligosaccharides in Human Milk

Difucosyllacto-N-hexaose I is identified as a significant component in human milk. A study highlights its presence in the milk of secretors, noting its absence in non-secretor women. This oligosaccharide is part of a group of sugars with lacto-N-hexaose core structures, elucidated through glycosidase digestion and methylation analysis (Yamashita, Tachibana, & Kobata, 1977).

2. Structural Analysis through Collision-Induced Dissociation

The structural analysis of this compound has been facilitated by collision-induced dissociation (CID) techniques. This method, performed in a Fourier transform mass spectrometer, has allowed for the calculation of relative dissociation thresholds, providing insights into the molecular structure of this oligosaccharide (Penn, Cancilla, & Lebrilla, 1996).

3. Synthesis in Relation to Tumor-Associated Antigens

This compound has been synthesized as part of a study exploring its association with tumor-related antigens. The synthesis involved the use of thioglycoside mono- and disaccharide blocks, leading to the production of oligosaccharides that are found in small quantities in human milk and identified as tumor-associated antigens (Nilsson, Lönn, & Norberg, 1991).

Safety and Hazards

Difucosyllacto-N-hexaose I is intended for use as a standard in qualitative and semi-quantitative analytical procedures . It is not classified according to the CLP regulation . No special measures are required for handling this compound .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Difucosyllacto-N-hexaose I involves the sequential addition of fucose and lactose units to a hexaose core.", "Starting Materials": [ "Hexaose core", "Fucose", "Lactose", "Protecting groups" ], "Reaction": [ "Protection of the hydroxyl groups on the hexaose core", "Coupling of fucose to the protected hexaose core", "Deprotection of the hydroxyl groups on the fucose unit", "Coupling of lactose to the protected hexaose-fucose intermediate", "Deprotection of the hydroxyl groups on the lactose unit", "Repetition of steps 2-5 to add additional fucose and lactose units", "Final deprotection of all hydroxyl groups to yield Difucosyllacto-N-hexaose I" ] }

64309-01-9

Formule moléculaire

C52H88N2O39

Poids moléculaire

1365.2 g/mol

Nom IUPAC

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)88-40-21(10-60)85-47(24(54-15(4)63)43(40)91-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-46(23(53-14(3)62)42(41)90-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

Clé InChI

BCUMESVDMXHZRL-LLWSUDBHSA-N

SMILES isomérique

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O

482638-98-2

Description physique

Solid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.